molecular formula C10H11NO B182084 Benzene, (1-isocyanatopropyl)-, (S)- CAS No. 164033-12-9

Benzene, (1-isocyanatopropyl)-, (S)-

Cat. No.: B182084
CAS No.: 164033-12-9
M. Wt: 161.2 g/mol
InChI Key: XGPXXSJFZSZULR-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, (1-isocyanatopropyl)-, (S)-, also known as Benzene, (1-isocyanatopropyl)-, (S)-, is a useful research compound. Its molecular formula is C10H11NO and its molecular weight is 161.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

1. Synthesis and Properties

  • Synthesis Optimization : 1,3-Bis(isocyanatomethyl)benzene, an isocyanate derivative of benzene, exhibits high-quality performance with excellent yellowing and weather resistance. It finds applications in optical polymer composite materials, construction, and the automotive industry. The synthesis optimization process involves exploring non-phosgene green synthesis due to the high production threshold and cost of the current process, which involves phosgene, a highly toxic substance (Dong Jianxun et al., 2018).

2. Benzene Derivatives in Chemistry

  • Fundamental Significance : Benzene and its derivatives are fundamental in chemistry, influencing areas from biomedical research to materials science. Its study introduced concepts like aromaticity and delocalization (Adam J. V. Marwitz et al., 2009).

3. Chemical Reactions

  • Methylenecyclopropanes Reaction : The reaction of methylenecyclopropanes with certain chlorides results in products like (cyclobut-1-enylsulfanyl)benzene, demonstrating benzene's reactivity and utility in producing various chemical compounds (Le‐Ping Liu & M. Shi, 2004).

4. Material Science Applications

  • Polyurethane Networks : Novel biobased aromatic triols derived from benzene have been synthesized for creating polyurethanes with applications in materials science, showcasing benzene's versatility in polymer chemistry (G. Lligadas et al., 2007).

5. Isotopic Abundance Analysis

  • Impact on Benzene Derivatives : A study on the isotopic abundance of benzene derivatives like toluene and p-xylene, influenced by biofield treatment, sheds light on the alteration of isotopic ratios in benzene structures, which can have implications in analytical chemistry and materials research (M. Trivedi et al., 2015).

Safety and Hazards

“Benzene, (1-isocyanatopropyl)-, (S)-” is classified as a dangerous substance. The hazard statements associated with it include H302, H315, H317, H319, H332, H334, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Biochemical Analysis

Biochemical Properties

In organic chemistry, isocyanate is the functional group with the formula R−N=C=O . Organic compounds that contain an isocyanate group are referred to as isocyanates . Isocyanates are electrophiles, and as such they are reactive toward a variety of nucleophiles including alcohols, amines, and even water . Upon treatment with an alcohol, an isocyanate forms a urethane linkage .

Cellular Effects

Molecular Mechanism

The molecular mechanism of [(1S)-1-isocyanatopropyl]benzene involves its reactivity as an isocyanate. Isocyanates react with amines to give ureas, and with alcohols to form a urethane linkage . These reactions can influence various biochemical processes at the molecular level.

Properties

IUPAC Name

[(1S)-1-isocyanatopropyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-2-10(11-8-12)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGPXXSJFZSZULR-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1=CC=CC=C1)N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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